molecular formula C17H18FN5O B2795576 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861207-06-9

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2795576
CAS No.: 861207-06-9
M. Wt: 327.363
InChI Key: YJCFBPZTUHHEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-[2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c18-15-3-1-13(2-4-15)16-14(5-6-22-7-9-24-10-8-22)11-23-17(21-16)19-12-20-23/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCFBPZTUHHEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature. This method uses dibenzoylacetylene and triazole derivatives to achieve excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrimidine rings.

    Substitution: The fluorophenyl and morpholinoethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a selective fluorescent probe for Fe3+ ions, where the presence of Fe3+ leads to rapid quenching of fluorescence . The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₇H₂₁FN₆O₂ (hydrate form: C₁₇H₁₉FN₆O·H₂O) .
  • Molecular Weight : 360.39 g/mol .
  • CAS Number : 1052545-36-4 .
  • Key Substituents: 5-Position: 4-Fluorophenyl group. 6-Position: 2-Morpholinoethyl chain.

Pharmacological Significance: The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes such as tubulin, kinases (e.g., CDK2), and carbonic anhydrases . The introduction of the 4-fluorophenyl group enhances lipophilicity and target binding, while the morpholinoethyl side chain improves solubility and pharmacokinetic properties . This compound was developed as part of drug-repurposing strategies to optimize bioactivity, particularly in oncology .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Core Structure Substituents Biological Target / Activity Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 5-(4-Fluorophenyl), 6-(2-morpholinoethyl) Anticancer (tubulin polymerization)
Compound 3 () [1,2,4]Triazolo[1,5-a]pyrimidine 6-(3-Difluoromethylpyridin-2-yl), 2-(dimethyloxazole-5-carboxamido) Kinetoplastid inhibition
Compound 4 () [1,2,4]Triazolo[1,5-a]pyrimidine 6-(3-Chloropyridin-2-yl), 2-(dimethyloxazole-5-carboxamido) Kinetoplastid inhibition
5-(4-Fluorophenyl)-7-(4-methylphenyl)... [1,2,4]Triazolo[1,5-a]pyrimidine 5-(4-Fluorophenyl), 7-(4-methylphenyl) Undisclosed (structural analog)
7-Amino-6-(4-fluorophenyl)-2-(methyl... [1,2,4]Triazolo[1,5-a]pyrimidine 6-(4-Fluorophenyl), 2-(methylthio), 7-amino Antimicrobial potential

Key Observations :

Substituent Position :

  • The 5- and 6-positions of the triazolopyrimidine core are critical for modulating activity. For example, fluorophenyl groups at the 5-position (target compound) enhance tubulin binding , while pyridinyl substituents at the 6-position (Compounds 3 and 4) improve kinetoplastid inhibition .
  • The 2-position is often modified with carboxamide or methylthio groups to fine-tune selectivity .

Role of Fluorine: Fluorine at the para position of the phenyl ring (target compound) improves metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .

Morpholinoethyl vs. Other Side Chains: The morpholinoethyl group in the target compound enhances solubility, whereas trifluoroethyl or chloropyridinyl groups (e.g., Compounds 3 and 4) prioritize target affinity .

Structure-Activity Relationship (SAR) Insights

  • 5-Position : Aromatic substituents (e.g., 4-fluorophenyl) are essential for tubulin polymerization activity. Replacement with alkyl groups reduces potency by >50% .
  • 6-Position: Alkylamino or morpholino chains improve cellular permeability. Bulky groups (e.g., trifluoromethylpyridinyl in Compound 3) may hinder binding in certain targets .
  • Fluorine Placement : Ortho-fluorine on the phenyl ring (target compound) is optimal for tubulin inhibition, while para-fluorine is tolerated in kinase targets .

Biological Activity

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure with a fluorophenyl and morpholinoethyl substituent. The presence of the fluorine atom is believed to enhance its biological activity by influencing lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that compounds with triazolo-pyrimidine structures exhibit various biological activities, including:

  • Antitumor Activity : Several studies highlight the effectiveness of triazolo-pyrimidines in inhibiting tumor growth. For instance, derivatives targeting Skp2 have shown promising results in inhibiting cancer cell proliferation and migration .
  • Inhibition of USP28 : A related compound demonstrated potent inhibition of USP28, a deubiquitinating enzyme implicated in cancer progression. The compound's IC50 value was reported at 1.1 μmol/L, indicating significant activity against this target .
  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at the S-phase in various cancer cell lines .

The mechanisms through which this compound exerts its effects include:

  • Targeting Oncogenic Pathways : By inhibiting proteins like Skp2 and USP28, the compound disrupts critical pathways involved in cell proliferation and survival.
  • Inducing Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Study 1: Inhibition of USP28

In a study focusing on the inhibition of USP28 by related triazolo-pyrimidine derivatives, it was found that treatment with these compounds resulted in decreased levels of key oncogenes such as c-Myc. This effect was attributed to enhanced degradation mediated by the proteasome pathway .

Case Study 2: Antitumor Activity Against Gastric Cancer

A derivative similar to this compound was tested in MGC-803 xenograft models. Results indicated significant tumor reduction without notable toxicity to normal tissues. The compound effectively inhibited colony formation and migration in vitro .

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50 ValueEffect Observed
USP28 InhibitionTriazolo-Pyrimidine Derivative1.1 μmol/LDecreased c-Myc levels
Antitumor ActivitySkp2 Targeting CompoundNot specifiedTumor growth inhibition in xenografts
Cell Cycle ArrestRelated Triazolo-PyrimidinesNot specifiedS-phase arrest in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.